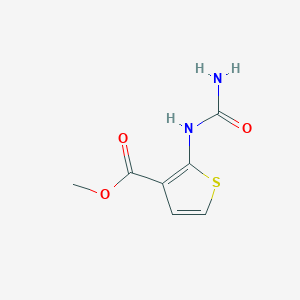
Methyl 2-(carbamoylamino)thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-ureidothiophene-3-carboxylate is a heterocyclic compound that contains a thiophene ring substituted with a ureido group and a carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ureidothiophene-3-carboxylate typically involves the reaction of thiophene derivatives with urea and methyl chloroformate. One common method includes the following steps:
Starting Material: Thiophene-2-carboxylic acid is used as the starting material.
Formation of Intermediate: The carboxylic acid group is converted to an ester using methyl chloroformate in the presence of a base such as triethylamine.
Ureidation: The ester intermediate is then reacted with urea in the presence of a catalyst like sodium methoxide to form the ureido group.
Industrial Production Methods
Industrial production of methyl 2-ureidothiophene-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the reagents and intermediates.
Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing purification techniques like crystallization and chromatography to isolate the final product.
化学反应分析
Types of Reactions
Methyl 2-ureidothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The ureido group can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted ureido-thiophene derivatives.
科学研究应用
Methyl 2-ureidothiophene-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
作用机制
The mechanism of action of methyl 2-ureidothiophene-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.
Pathways Involved: It can inhibit the activity of enzymes like RNA polymerase and reverse transcriptase, thereby affecting the replication of bacteria and viruses.
相似化合物的比较
Similar Compounds
Methyl 3-ureidothiophene-2-carboxylate: Similar structure but different substitution pattern.
Methyl 2-aminothiophene-3-carboxylate: Contains an amino group instead of a ureido group.
Methyl 5-bromo-2-ureidothiophene-3-carboxylate: Contains a bromine atom in addition to the ureido group.
Uniqueness
Methyl 2-ureidothiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ureido group allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science.
References
属性
CAS 编号 |
106666-44-8 |
|---|---|
分子式 |
C7H8N2O3S |
分子量 |
200.22 g/mol |
IUPAC 名称 |
methyl 2-(carbamoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C7H8N2O3S/c1-12-6(10)4-2-3-13-5(4)9-7(8)11/h2-3H,1H3,(H3,8,9,11) |
InChI 键 |
BOOPLNWLRHAPOU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC=C1)NC(=O)N |
规范 SMILES |
COC(=O)C1=C(SC=C1)NC(=O)N |
同义词 |
3-Thiophenecarboxylicacid,2-[(aminocarbonyl)amino]-,methylester(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















